Frovatriptan succinate
Vue d'ensemble
Description
Le succinate de frovatriptan est un agoniste sélectif des récepteurs de la sérotonine (5-hydroxytryptamine ; 5-HT) de type 1B et 1D, couramment utilisé dans le traitement des céphalées migraincuses. Il est commercialisé sous le nom de marque Frova. Le composé est connu pour sa capacité à provoquer une vasoconstriction des artères et des veines qui irriguent le cerveau, ce qui soulage les symptômes de la migraine .
Applications De Recherche Scientifique
Frovatriptan succinate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used for the acute treatment of migraine attacks with or without aura in adults. It has also been studied for its potential use in treating menstrual migraines . In chemistry, this compound is used as a reference standard in various analytical techniques . Its unique properties make it a valuable compound for research in pharmacology and drug development.
Mécanisme D'action
Target of Action
Frovatriptan succinate primarily targets the 5-HT (hydroxytryptamine) 1B and 5-HT1D receptors , which are serotonin receptors . These receptors play a crucial role in the regulation of serotonin levels, a neurotransmitter that affects various functions in the body, including the sensation of pain .
Mode of Action
This compound acts as a selective agonist for its primary targets, the 5-HT1B and 5-HT1D receptors . By binding to these receptors, this compound inhibits the excessive dilation of extracerebral, intracranial arteries, a common occurrence in migraine attacks .
Biochemical Pathways
The activation of the 5-HT1B/1D receptors by this compound leads to the constriction of dilated arteries, particularly those supplying blood to the head . This action helps alleviate the symptoms of migraines, including pain, throbbing, and sensitivity to light and sound .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics, with blood levels proportional to the administered dose . The elimination half-life of Frovatriptan is approximately 26 hours, making it the longest within its class . This long half-life contributes to moderate drug accumulation observed in multiple-dose studies . It’s also important to note that Frovatriptan undergoes hepatic metabolism via the CYP 1A2 isoenzyme and is eliminated both by hepatic metabolism and renal excretion .
Result of Action
The primary result of this compound’s action is the alleviation of migraine symptoms. By causing vasoconstriction of the dilated arteries, this compound reduces the pain associated with migraines . It also blocks pain signals from being sent to the brain and stops the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, gender differences have been observed in pharmacokinetic studies, with exposure parameters consistently higher in females than in males . Additionally, the drug’s action may be affected by the patient’s overall health status, including liver and kidney function, as these organs play a significant role in the drug’s metabolism and excretion .
Analyse Biochimique
Biochemical Properties
Frovatriptan succinate has high affinity for the 5-HT (1B) and 5-HT (1D) receptors . The interaction between this compound and these receptors is believed to inhibit excessive dilation of extracerebral, intracranial arteries and veins that supply blood to the head .
Cellular Effects
This compound influences cell function by acting on the 5-HT1B/1D receptors. This interaction leads to vasoconstriction of arteries and veins that supply blood to the head, thereby reducing the symptoms of migraine .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the 5-HT1B/1D receptors with high affinity . This binding interaction leads to vasoconstriction of arteries and veins that supply blood to the head .
Temporal Effects in Laboratory Settings
The pharmacokinetic evaluations of this compound in healthy subjects found that it has an acceptable pharmacokinetic profile . The blood levels were proportional to the administered dose, with the mean C max and AUC last ranging from approximately 6.27 ng/mL– 17.35 ng/mL and 92.52 h⋅ng/mL – 287.40 h⋅ng/mL over the dose range .
Metabolic Pathways
This compound is involved in the serotonin 5-HT1B/1D receptor pathway
Méthodes De Préparation
La préparation du succinate de frovatriptan implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode comprend la réaction du chlorhydrate de 4-cyanophénylhydrazine avec la 4-benzyloxycyclohexanone dans l'acide acétique pour produire du 3-benzyloxy-6-cyano-1,2,3,4-tétrahydrocarbazole. Cet intermédiaire est ensuite hydrolysé avec de l'hydroxyde de sodium pour produire du 3-hydroxy-6-cyano-1,2,3,4-tétrahydrocarbazole, qui est ensuite traité avec du chlorure de tosyle en présence de pyridine pour former le tétrahydrocarbazole tosylé correspondant. Le groupe tosyle est éliminé par traitement avec de la méthylamine dans un tube scellé à 100 °C pour produire du 3-méthylamino-6-cyano-1,2,3,4-tétrahydrocarbazole .
Analyse Des Réactions Chimiques
Le succinate de frovatriptan subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent l'hydroxyde de sodium, le chlorure de tosyle et la méthylamine. Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires tels que le 3-benzyloxy-6-cyano-1,2,3,4-tétrahydrocarbazole et le 3-méthylamino-6-cyano-1,2,3,4-tétrahydrocarbazole .
Applications de recherche scientifique
Le succinate de frovatriptan a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est principalement utilisé pour le traitement aigu des crises de migraine avec ou sans aura chez l'adulte. Il a également été étudié pour son utilisation potentielle dans le traitement des migraines menstruelles . En chimie, le succinate de frovatriptan est utilisé comme étalon de référence dans diverses techniques analytiques . Ses propriétés uniques en font un composé précieux pour la recherche en pharmacologie et en développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du succinate de frovatriptan implique sa liaison à forte affinité aux récepteurs 5-HT1B et 5-HT1D. Cette liaison provoque une vasoconstriction des artères extracérébrales, intracrâniennes, inhibant ainsi la dilatation excessive de ces vaisseaux, ce qui est considéré comme une cause de migraine . Le succinate de frovatriptan n'affecte pas de manière significative l'activité des canaux médiés par le GABA A et n'a pas d'affinité significative pour les sites de liaison des benzodiazépines .
Comparaison Avec Des Composés Similaires
Le succinate de frovatriptan fait partie de la classe des médicaments triptans, qui sont des agonistes sélectifs des récepteurs 5-HT1B/1D. Des composés similaires dans cette classe comprennent le sumatriptan, le zolmitriptan et le rizatriptan. Comparé à ces composés, le succinate de frovatriptan a une demi-vie plus longue, ce qui peut contribuer à son effet prolongé dans le traitement des migraines .
Propriétés
IUPAC Name |
butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTHWNUUXINXHN-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166543 | |
Record name | Frovatriptan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158930-09-7, 158930-17-7 | |
Record name | Frovatriptan succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158930097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frovatriptan succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90166543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(R)-3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FROVATRIPTAN SUCCINATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36K05YF32G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Frovatriptan succinate exert its therapeutic effect?
A1: this compound is a selective agonist for serotonin receptors 5-HT1B and 5-HT1D [, ]. By activating these receptors, it primarily constricts blood vessels in the brain, which is believed to be the primary mechanism for alleviating migraine headaches [, ].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided abstracts do not explicitly state the molecular formula and weight, this compound is a salt formed by the combination of Frovatriptan (C19H24N4O) and succinic acid (C4H6O4). It exists commonly as this compound monohydrate. Researchers are encouraged to refer to chemical databases or product inserts for precise molecular information.
Q3: Is there spectroscopic data available for this compound?
A3: Yes, UV spectrophotometry is commonly used to analyze this compound. Studies have identified its maximum absorbance (λmax) at 244 nm [, , ].
Q4: What is known about the stability of this compound?
A4: this compound exhibits different stability profiles depending on its form and environmental conditions. For example, anhydrous forms are more susceptible to humidity and convert to their corresponding hydrated forms [, ]. Research has explored various formulation strategies, including microemulsions [], controlled-release granules [], buccal films [, ], and lipid nanoparticles [], to enhance its stability, solubility, and bioavailability.
Q5: What challenges are associated with formulating this compound, and what strategies have been investigated to address them?
A5: this compound’s physicochemical properties pose challenges in achieving desirable drug delivery characteristics. Its bitter taste can be mitigated by incorporating flavoring agents and sweeteners in formulations like buccal films [, ]. Furthermore, targeted delivery approaches, such as intranasal administration using microemulsions [] or ethosomes [], are being investigated to improve brain transport and potentially enhance efficacy.
Q6: How is this compound absorbed and distributed in the body?
A6: While the provided research focuses primarily on alternative drug delivery routes, oral administration of this compound is most common. It demonstrates approximately 35% oral bioavailability []. It is known to undergo hepatic metabolism, making it a potential candidate for routes that bypass first-pass metabolism [].
Q7: Does this compound exhibit gender-specific pharmacokinetic differences?
A7: Yes, pharmacokinetic studies in Chinese healthy subjects revealed gender differences [, ]. Specifically, female subjects showed higher exposure to the drug compared to their male counterparts [, ].
Q8: What is the evidence supporting the efficacy of this compound in migraine treatment?
A8: this compound has proven efficacy in treating acute migraine attacks, as demonstrated in multiple double-blind, placebo-controlled clinical trials []. These trials highlighted significant headache response rates within 2 hours of administration compared to placebo groups [].
Q9: Are there any known safety concerns or long-term effects associated with this compound?
A9: While this Q&A focuses on the scientific aspects and not medical advice, researchers should always consult comprehensive drug information resources and the latest clinical trial data for a complete understanding of safety profiles.
Q10: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A10: Several analytical methods are utilized for analyzing this compound. UV spectrophotometry, particularly at its λmax of 244 nm, is widely used for quantification in bulk drug forms and pharmaceutical formulations [, , ]. Additionally, RP-HPLC methods offer high sensitivity and accuracy for determining this compound levels in various matrices [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.